Diethyl propylphosphonate
Overview
Description
Diethyl propylphosphonate is an organic compound with the chemical formula C₇H₁₇O₃PThis compound is characterized by its clear, colorless liquid form and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Diethyl propylphosphonate is a type of phosphonate, a class of compounds that typically inhibit enzymes utilizing phosphates as substrates Phosphonates in general have been known to target enzymes likeDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .
Mode of Action
Phosphonates, including this compound, bear a phosphonate group (–P(O)(OH)2) attached directly to the molecule via a P-C bond, serving as non-hydrolyzable phosphate mimics . They interact with their targets by mimicking the substrate of the enzyme, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Phosphonates are known to mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound could impact a variety of biochemical pathways involving phosphate-utilizing enzymes.
Pharmacokinetics
Phosphonates are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . This suggests that the bioavailability of this compound could be influenced by these properties.
Result of Action
Given that phosphonates typically inhibit enzymes utilizing phosphates as substrates , it can be inferred that this compound may lead to the inhibition of such enzymes, potentially impacting various cellular processes.
Action Environment
As a phosphonate, its stability and efficacy could potentially be influenced by factors such as ph and the presence of other ions in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl propylphosphonate can be synthesized through several methods. One common method involves the Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide under heat to form the desired phosphonate. The reaction typically proceeds as follows:
(C₂H₅O)₃P + R-X → (C₂H₅O)₂P(O)R + C₂H₅X
where R represents the propyl group and X is a halide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl propylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl propylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a medical intermediate.
Industry: It finds applications in the electronics industry and as a flame retardant.
Comparison with Similar Compounds
- Diethyl methylphosphonate
- Diethyl ethylphosphonate
- Diethyl isopropylphosphonate
Comparison: Diethyl propylphosphonate is unique due to its specific alkyl group, which influences its reactivity and applications. Compared to diethyl methylphosphonate and diethyl ethylphosphonate, it has a longer alkyl chain, which can affect its solubility and boiling point. Diethyl isopropylphosphonate, on the other hand, has a branched alkyl group, leading to different steric and electronic properties .
Properties
IUPAC Name |
1-diethoxyphosphorylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIKOPXSCCGLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172161 | |
Record name | Diethyl propanephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18812-51-6 | |
Record name | Diethyl propylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18812-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl propanephosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018812516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl propanephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-propyl-, diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl (1-propyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using the described method for diethyl propylphosphonate synthesis over the traditional Arbuzov reaction?
A1: The research highlights two key advantages of the proposed Wolff-Kishner-like reduction method over the traditional Arbuzov reaction for this compound synthesis []:
Q2: How is this compound used for potential uranium extraction from high-level liquid wastes?
A2: this compound is incorporated as a ligand within a conjugated microporous polymer (CMP) framework, denoted as CMP-EP []. This material exhibits a high affinity and selectivity for uranium(VI) ions, effectively binding them from solutions with high acidity (6 M HNO3) – a characteristic of high-level liquid wastes. The phosphonate groups (PO) within the CMP-EP are thought to be the primary binding sites for the uranyl ions, forming complexes such as UO2(NO3)2 [].
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